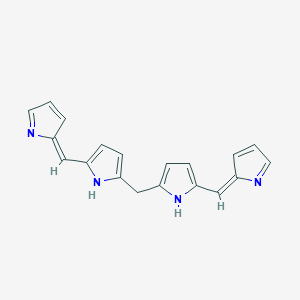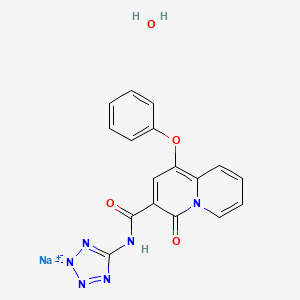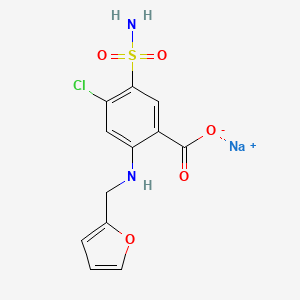
Furosemid-Natrium
Übersicht
Beschreibung
Furosemid-Natrium ist ein starkes Schleifendiuretikum, das in der Medizin weit verbreitet ist, um Erkrankungen wie Ödeme im Zusammenhang mit Herzinsuffizienz, Leberzirrhose und Nierenerkrankungen zu behandeln. Es wird auch zur Behandlung von Bluthochdruck eingesetzt. This compound wirkt, indem es die Rückresorption von Natrium und Chlorid in den Nieren hemmt, was zu einer erhöhten Urinproduktion und der Entfernung von überschüssiger Flüssigkeit aus dem Körper führt .
Wissenschaftliche Forschungsanwendungen
Furosemid-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Modellverbindung in Studien über Diuretika-Mechanismen und Arzneimittelwechselwirkungen verwendet.
Biologie: this compound wird in der Forschung zur Nierenfunktion und zum Elektrolythaushalt eingesetzt.
Medizin: Die Verbindung wird ausgiebig auf ihre therapeutische Wirkung bei der Behandlung von Ödemen und Bluthochdruck untersucht.
Industrie: This compound wird bei der Entwicklung neuer Diuretika-Formulierungen und Arzneimittelverabreichungssysteme eingesetzt .
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es den Natrium-Kalium-Chlorid-Cotransporter im dicken aufsteigenden Schenkel der Henleschen Schleife in den Nieren hemmt. Diese Hemmung verhindert die Rückresorption von Natrium und Chlorid, was zu einer erhöhten Ausscheidung dieser Ionen zusammen mit Wasser führt. Das Ergebnis ist eine starke diuretische Wirkung, die dazu beiträgt, die Flüssigkeitsüberlastung bei Erkrankungen wie Herzinsuffizienz und Ödemen zu reduzieren .
Wirkmechanismus
Biochemische Analyse
Biochemical Properties
Sodium furosemide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily inhibits the sodium-potassium-chloride cotransporter (NKCC2) in the thick ascending limb of the loop of Henle . This inhibition prevents the reabsorption of sodium, chloride, and potassium, leading to their increased excretion in the urine . Additionally, sodium furosemide interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen .
Cellular Effects
Sodium furosemide exerts significant effects on various cell types and cellular processes. It disrupts the electrolyte balance within cells, leading to changes in cell volume and osmotic pressure . This disruption can influence cell signaling pathways, particularly those involving sodium and chloride ions. Sodium furosemide also affects gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, it impacts cellular metabolism by modulating the activity of enzymes involved in energy production and ion transport .
Molecular Mechanism
At the molecular level, sodium furosemide exerts its effects by binding to the chloride-binding site of the NKCC2 transporter in the thick ascending limb of the loop of Henle . This binding inhibits the cotransporter’s function, preventing the reabsorption of sodium, chloride, and potassium ions . Additionally, sodium furosemide interacts with organic anion transporters (OAT1) in the proximal tubule, facilitating its secretion into the tubular lumen . These interactions lead to increased excretion of these ions in the urine, resulting in diuresis and reduced fluid retention .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium furosemide can change over time. The compound is relatively stable, but its efficacy may decrease with prolonged exposure due to the development of diuretic resistance . This resistance can result from adaptive changes in the expression and activity of NKCC2 and other transporters . Additionally, sodium furosemide can undergo degradation, leading to reduced potency and altered pharmacokinetics . Long-term studies have shown that chronic administration of sodium furosemide can lead to changes in renal function and electrolyte balance .
Dosage Effects in Animal Models
The effects of sodium furosemide vary with different dosages in animal models. At low doses, it effectively induces diuresis without significant adverse effects . At higher doses, sodium furosemide can cause electrolyte imbalances, dehydration, and renal dysfunction . In some cases, high doses can lead to ototoxicity and hearing loss . The threshold for these adverse effects varies between species, with cats being more susceptible than dogs .
Metabolic Pathways
Sodium furosemide is primarily metabolized in the liver and kidneys through glucuronidation . It is extensively bound to plasma proteins, limiting its filtration by the glomerulus . Instead, it is secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows sodium furosemide to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .
Transport and Distribution
Sodium furosemide is transported and distributed within cells and tissues through various mechanisms. It is highly bound to plasma proteins, primarily albumin, which limits its filtration by the glomerulus . Instead, it is actively secreted into the tubular lumen via organic anion transporters (OAT1) in the proximal tubule . This secretion allows sodium furosemide to reach its target sites in the loop of Henle, where it inhibits the NKCC2 transporter . The compound is then excreted in the urine, with a portion undergoing hepatic metabolism and biliary excretion .
Subcellular Localization
Sodium furosemide’s subcellular localization is primarily within the renal tubular cells, particularly in the thick ascending limb of the loop of Henle . It binds to the NKCC2 transporter on the luminal membrane, inhibiting its function and preventing the reabsorption of sodium, chloride, and potassium ions . This localization is facilitated by the compound’s interaction with organic anion transporters (OAT1) in the proximal tubule, which secrete it into the tubular lumen . The subcellular localization of sodium furosemide is crucial for its diuretic effects and its ability to modulate renal function .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Furosemid-Natrium kann durch einen mehrstufigen Prozess synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von 4-Chlor-5-sulfamoylanthranilsäure mit Furan-2-ylmethanamin in Gegenwart von Natriummethoxid und Dimethylsulfoxid bei erhöhten Temperaturen (125-135 °C) . Diese Reaktion ergibt Furosemid, das dann in seine Natriumsalzlösung umgewandelt werden kann.
Industrielle Produktionsverfahren
In industriellen Umgebungen wird this compound oft in großen Mengen unter Verwendung ähnlicher Synthesewege hergestellt. Der Prozess beinhaltet typischerweise die Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Konsistenz und Qualität des Endprodukts zu gewährleisten. Die Verbindung wird dann gereinigt und zu verschiedenen Darreichungsformen formuliert, darunter Tabletten und injizierbare Lösungen .
Analyse Chemischer Reaktionen
Reaktionstypen
Furosemid-Natrium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Abbauprodukte führt.
Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig vorkommen.
Substitution: This compound kann an Substitutionsreaktionen teilnehmen, insbesondere mit seinen funktionellen Gruppen wie der Sulfonamid- und Carbonsäuregruppe
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach gewünschtem Ergebnis, umfassen aber oft kontrollierte Temperaturen und pH-Werte .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen ab. Beispielsweise kann die Oxidation zur Bildung von Sulfonsäuren führen, während Substitutionsreaktionen verschiedene Derivate mit modifizierten funktionellen Gruppen ergeben .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Furosemid-Natrium wird häufig mit anderen Schleifendiuretika verglichen, wie zum Beispiel:
- Bumetanid
- Torasemid
- Ethacrynsäure
Einzigartigkeit
Im Vergleich zu diesen ähnlichen Verbindungen ist this compound einzigartig in seinem schnellen Wirkungseintritt und seiner relativ kurzen Wirkdauer. Es ist besonders effektiv in akuten Situationen, in denen eine schnelle Diurese erforderlich ist. Darüber hinaus hat this compound ein gut etabliertes Sicherheitsprofil und wird in der klinischen Praxis weit verbreitet .
Eigenschaften
CAS-Nummer |
41733-55-5 |
|---|---|
Molekularformel |
C12H11ClN2NaO5S |
Molekulargewicht |
353.73 g/mol |
IUPAC-Name |
sodium;4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoate |
InChI |
InChI=1S/C12H11ClN2O5S.Na/c13-9-5-10(15-6-7-2-1-3-20-7)8(12(16)17)4-11(9)21(14,18)19;/h1-5,15H,6H2,(H,16,17)(H2,14,18,19); |
InChI-Schlüssel |
RSDYORUXBHNXHC-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)[O-])S(=O)(=O)N)Cl.[Na+] |
Kanonische SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl.[Na] |
| 41733-55-5 | |
Piktogramme |
Health Hazard |
Verwandte CAS-Nummern |
54-31-9 (Parent) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


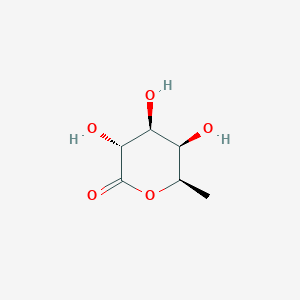
![N-[3-(3,4-dimethylphenyl)propyl]-2-(4-hydroxy-3-methoxyphenyl)acetamide](/img/structure/B1260633.png)
![[(3aR,4R,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate](/img/structure/B1260635.png)
![3-methoxy-5-methyl-3-oxo-8,8a-dihydro-1H-furo[3,4-e][1,3,2]dioxaphosphepin-6-one](/img/structure/B1260636.png)

![(1S,4R,7E,11S)-4,8-dimethyl-12-methylidene-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-en-13-one](/img/structure/B1260640.png)
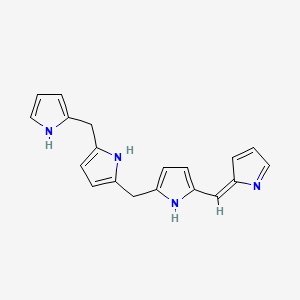
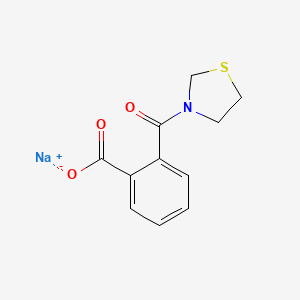
![sodium;(2Z)-2-[(3S,4R,5R,8R,10S,11S,13R,14R)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B1260643.png)
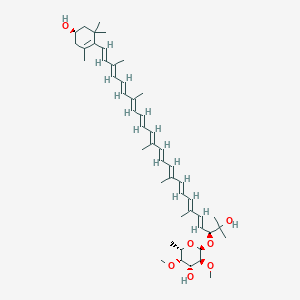
![Dipotassium 2-[[5-ethyl-3-[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl-1,3,4-thiadiazolin-2-ylidene]aminocarbonyl]-1-cyclopentenecarboxylate](/img/structure/B1260645.png)

